molecular formula C14H10BrN3O B7478571 N-(1H-benzimidazol-2-yl)-3-bromobenzamide

N-(1H-benzimidazol-2-yl)-3-bromobenzamide

Cat. No.: B7478571
M. Wt: 316.15 g/mol
InChI Key: CUKUPQOPJXULNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-3-bromobenzamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. The presence of the bromine atom in the 3-position of the benzamide moiety adds to the compound’s reactivity and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-bromobenzamide typically involves the condensation of 1,2-phenylenediamine with 3-bromobenzoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or chloroform to yield the desired product .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(1H-benzimidazol-2-yl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(1H-benzimidazol-2-yl)-3-iodobenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(1H-benzimidazol-2-yl)-3-bromobenzamide is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new derivatives with improved biological activities .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKUPQOPJXULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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